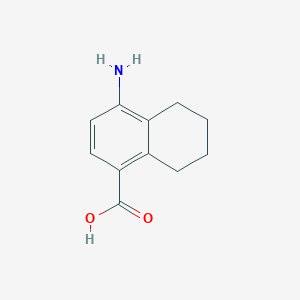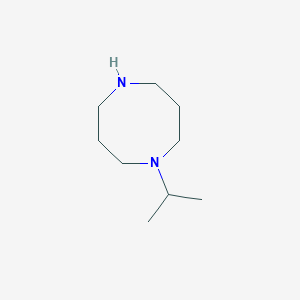
Acide 4-amino-5,6,7,8-tétrahydronaphtalène-1-carboxylique
Vue d'ensemble
Description
4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, also known as THN, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Applications De Recherche Scientifique
Modification structurelle des produits naturels
Les acides aminés, y compris l'acide 4-amino-5,6,7,8-tétrahydronaphtalène-1-carboxylique, sont utilisés dans la modification structurelle des produits naturels . Ils sont hautement solubles dans l'eau et présentent un large éventail d'activités. L'introduction d'acides aminés dans les produits naturels devrait améliorer les performances de ces produits et minimiser leurs effets indésirables .
Synthèse de médicaments
Les structures des acides aminés sont simples et diverses, et leurs activités pharmacologiques sont vastes. Ces caractéristiques sont couramment utilisées dans la synthèse de médicaments et la modification structurelle .
Activité antitumorale
Les acides aminés ont un large éventail d'activités pharmacologiques, telles que des effets antitumoraux .
Activité anti-VIH
Il a été constaté que les acides aminés, y compris l'this compound, ont des effets anti-VIH .
Effets anti-fatigue
Les acides aminés sont également connus pour leurs effets anti-fatigue .
Traitement des maladies chroniques du foie
Les acides aminés sont utilisés pour guérir les maladies chroniques du foie .
Intermédiaire pour la préparation de médicaments
L'acide 5,6,7,8-tétrahydronaphtalène-1-carboxylique est un intermédiaire utilisé pour la préparation de l'agent antiémétique thérapeutiquement utile Palonosetron .
Activité bactéricide
Des composés apparentés à l'this compound ont montré des activités modérées contre S. aureus .
Analyse Biochimique
Biochemical Properties
It is known that amino acids, which this compound is a derivative of, play crucial roles in biochemical reactions . They are involved in protein synthesis, cell signaling, and regulation of gene expression
Cellular Effects
Amino acids and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that amino acids and their derivatives can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 186 °C .
Dosage Effects in Animal Models
It is known that amino acids and their derivatives can have varying effects at different dosages .
Metabolic Pathways
Amino acids and their derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULBTYRZTZYIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622504 | |
| Record name | 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184163-26-6 | |
| Record name | 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

